3,6-Dideoxyhexose
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4,5-trihydroxyhexanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-4(8)6(10)2-5(9)3-7/h3-6,8-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTQICZXQYZQNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CC(C=O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Biological Context of 3,6 Dideoxyhexoses
Prevalence in Bacterial Lipopolysaccharides (LPS)
A major site of natural occurrence for 3,6-dideoxyhexoses is the lipopolysaccharide (LPS) of Gram-negative bacteria. LPS is a principal component of the outer membrane of these bacteria and is crucial for their structure and interaction with the host environment.
The O-antigen polysaccharide is a highly immunogenic component of Gram-negative bacteria, serving as a major target for the host immune system. oup.comoup.comnih.gov 3,6-Dideoxyhexoses, when present in the O-antigen, often function as immunodominant antigenic determinants. nih.govresearchgate.netnih.govdntb.gov.ua This means that they are key structures recognized by antibodies produced during an immune response. The specific arrangement and type of 3,6-dideoxyhexose residues on the bacterial surface can elicit a strong and specific antibody response, which is the basis for serotyping schemes used to classify different bacterial strains. oup.comasm.orgasm.orgresearchgate.net The immune response directed against these dideoxyhexose-containing epitopes can play a role in the host's defense against infection. researchgate.net
Several 3,6-dideoxyhexoses are found in specific bacterial genera and species. In Salmonella enterica, four naturally occurring 3,6-dideoxyhexoses have been identified: abequose, tyvelose (B24345), paratose, and colitose. researchgate.netnih.govdntb.gov.uaasm.org These sugars are characteristic components of the O-antigens in different Salmonella serogroups, contributing to their distinct antigenic specificities. For instance, paratose is found in Salmonella serogroup A, abequose in serogroup B, and tyvelose in serogroup D1. asm.orgasm.orgresearchgate.net
Yersinia pseudotuberculosis, a bacterium closely related to Yersinia pestis (the causative agent of plague), is known to contain all five naturally occurring 3,6-dideoxyhexoses, including ascarylose (B1226638), in addition to the four found in Salmonella. researchgate.netnih.govdntb.gov.uaasm.org Ascarylose is a significant this compound found in the LPS of Y. pseudotuberculosis. acs.orgacs.organnualreviews.org The presence and variation of these sugars in the O-antigen of Y. pseudotuberculosis contribute to its serological diversity and can be linked to virulence. oup.comnih.govasm.org
| This compound | Bacterial Species Examples | Common Occurrence Site |
| Abequose | Salmonella enterica (Serogroup B), Yersinia pseudotuberculosis researchgate.netasm.orgresearchgate.net | LPS O-antigen |
| Tyvelose | Salmonella enterica (Serogroup D1), Yersinia pseudotuberculosis, Trichinella spiralis researchgate.netasm.orgresearchgate.netcaymanchem.combiomol.commedkoo.comnih.gov | LPS O-antigen, Glycoconjugates |
| Paratose | Salmonella enterica (Serogroup A), Yersinia pseudotuberculosis researchgate.netasm.orgresearchgate.net | LPS O-antigen |
| Colitose | Salmonella enterica, Yersinia pseudotuberculosis, Escherichia coli, Vibrio cholerae researchgate.netasm.orgresearchgate.netresearchgate.net | LPS O-antigen |
| Ascarylose | Yersinia pseudotuberculosis, Nematodes (Ascaris, Caenorhabditis) researchgate.netnih.govdntb.gov.uanih.govnih.gov | LPS O-antigen, Ascarosides |
Occurrence in Natural Products and Other Biological Systems
Beyond bacterial LPS, 3,6-dideoxyhexoses have been identified in other biological contexts, including the glycoconjugates of nematodes and as components of microbial secondary metabolites.
3,6-Dideoxyhexoses are also found in nematodes, particularly as components of a class of signaling molecules called ascarosides. nih.govnih.gov Ascarosides are modular glycolipids that play diverse roles in nematode biology, including regulating development, behavior, and lifespan. nih.govnih.gov The dideoxyhexose ascarylose is a common core component of ascarosides. nih.govnih.gov Research has identified specific this compound cores in the glycoconjugates of different nematode species. For example, l-caenorhabdose, another this compound, was identified in Caenorhabditis nigoni, a nematode closely related to C. elegans. researchgate.netresearchgate.netnih.govacs.org Tyvelose has also been found as an immunodominant component of glycoprotein (B1211001) antigens in the parasitic helminth Trichinella spiralis. caymanchem.combiomol.commedkoo.comnih.govcaymanchem.com
Derivatives of 3,6-dideoxyhexoses have been found as components of various microbial secondary metabolites, including antibiotics. annualreviews.orgportlandpress.comportlandpress.com These modified sugars can be attached to aglycone structures and contribute to the biological activity of the resulting compounds. For instance, mycaminose, a 3-amino-3,6-dideoxyhexose, is a sugar component of macrolide antibiotics like erythromycin. annualreviews.orgportlandpress.comacs.org The presence of these unusual sugars in antibiotics can influence their interaction with biological targets and their pharmacokinetic properties. Research into the biosynthesis of these sugars in antibiotic-producing bacteria can potentially lead to the generation of novel glycoconjugates with altered or enhanced activities. annualreviews.orgportlandpress.comacs.org
Derivatives such as 3-Amino-3,6-dideoxyhexoses and N-Acetylated Forms
Derivatives of 3,6-dideoxyhexoses, particularly those with an amino group at the 3 position (3-amino-3,6-dideoxyhexoses) and their N-acetylated forms, are also found in nature and play significant biological roles. These modified sugars are components of various complex carbohydrates, including bacterial LPS O-antigens, the glycan portions of S-layer glycoproteins in bacterial cell surfaces, and certain antibiotics. psu.eduresearchgate.netportlandpress.comnih.gov
3-Amino-3,6-dideoxyhexoses have been identified in the lipopolysaccharides of some Gram-negative bacteria. psu.edunih.govasm.org For example, 3-amino-3,6-dideoxyglucose has been found in Citrobacter freundii and several Salmonella serotypes, including S. halle, S. telaviv, S. dakar, S. wandsworth, and S. champaign. nih.govasm.org 3-amino-3,6-dideoxygalactose has been detected in Salmonella tranoroa and Arizona 24. nih.govasm.org These amino sugars often constitute the non-reducing termini of the O-antigen chains. psu.edu Evidence suggests that these 3-amino sugars primarily occur as their N-acetyl derivatives within lipopolysaccharides. nih.govasm.org
In Gram-positive bacteria, N-lactyl-3-amino-3,6-dideoxyhexose has been identified as a major component of the acidic polymer in the cell walls of Bacillus megaterium. psu.edu
The biosynthesis of 3-amino-3,6-dideoxyhexoses and their N-acetylated forms involves specific enzymatic pathways. Research into the biosynthesis of dTDP-3-acetamido-3,6-dideoxy-alpha-D-glucose (a 3-acetamido-3,6-dideoxyhexose) in Thermoanaerobacterium thermosaccharolyticum has revealed a pathway involving a series of enzymes including a transferase, dehydratase, isomerase, transaminase, and transacetylase. researchgate.netportlandpress.com This pathway is similar to that for the biosynthesis of dTDP-3-acetamido-3,6-dideoxy-alpha-D-galactose in Aneurinibacillus thermoaerophilus. researchgate.netportlandpress.com These findings suggest that similar biosynthetic routes may be involved in the production of these modified sugars in LPS O-antigens and as precursors for antibiotics. researchgate.net
Derivatives of 3-amino-6-deoxy sugars, such as D-desosamine and D-mycaminose, are found as sugar residues in various antibiotics, including erythromycin, oleandomycin, and tylosin. portlandpress.com
Research findings on the occurrence of 3-amino-3,6-dideoxyhexoses and their N-acetylated forms are summarized below:
| Derivative Type | Specific Compound | Occurrence | Context |
| 3-Amino-3,6-dideoxyhexose | 3-amino-3,6-dideoxyglucose | Citrobacter freundii, Salmonella serotypes (e.g., S. halle, S. telaviv) nih.govasm.org | LPS O-antigen nih.govasm.org |
| 3-Amino-3,6-dideoxyhexose | 3-amino-3,6-dideoxygalactose | Salmonella tranoroa, Arizona 24 nih.govasm.org | LPS O-antigen nih.govasm.org |
| N-Acetylated Derivative | N-acetylated 3-amino-3,6-dideoxyhexoses | Salmonella, Citrobacter, Arizona nih.govasm.org | Primarily in LPS as N-acetyl derivatives nih.govasm.org |
| N-Acetylated Derivative | N-lactyl-3-amino-3,6-dideoxyhexose | Bacillus megaterium psu.edu | Cell wall acidic polymer psu.edu |
| 3-Amino-6-deoxy sugar (antibiotic component) | D-desosamine | Antibiotics (e.g., erythromycin, oleandomycin, tylosin) portlandpress.com | Sugar residue in antibiotics portlandpress.com |
| 3-Amino-6-deoxy sugar (antibiotic component) | D-mycaminose | Antibiotics (e.g., tylosin) portlandpress.com | Sugar residue in antibiotics portlandpress.com |
Biosynthesis of 3,6 Dideoxyhexoses: Enzymatic Pathways and Mechanistic Insights
General Enzymatic Pathway from Nucleoside Diphosphate (B83284) (NDP) Sugars
The journey from a common hexose (B10828440) to a 3,6-dideoxyhexose begins with its activation as a nucleoside diphosphate (NDP) sugar. This activation primes the sugar for the subsequent enzymatic transformations. The general pathway involves an initial activation step, followed by a C-6 deoxygenation to form a key intermediate, which then undergoes further deoxygenation at the C-3 position.
The biosynthetic pathway is initiated by the activation of a hexose-1-phosphate, typically glucose-1-phosphate (G1P). nih.gov This activation is catalyzed by a class of enzymes known as NDP-sugar pyrophosphorylases (also called nucleotidylyltransferases). acs.org These enzymes catalyze the reversible reaction between a nucleoside triphosphate (NTP) and a sugar-1-phosphate to produce an NDP-sugar and inorganic pyrophosphate (PPi). acs.orgnih.gov
In the context of CDP-ascarylose biosynthesis, the specific enzyme is CDP-D-glucose pyrophosphorylase, which utilizes cytidine (B196190) triphosphate (CTP) and α-D-glucose-1-phosphate to form CDP-D-glucose. elifesciences.org
Reaction: CTP + α-D-Glucose-1-Phosphate ⇌ CDP-D-Glucose + PPi
The first committed step in the deoxygenation process is the conversion of the NDP-hexose into an NDP-4-keto-6-deoxyhexose. google.com This critical transformation, which achieves the deoxygenation at the C-6 position, is catalyzed by NDP-hexose-4,6-dehydratases. google.com In the CDP-ascarylose pathway, the enzyme CDP-D-glucose 4,6-dehydratase acts on CDP-D-glucose. elifesciences.org
These enzymes belong to the short-chain dehydrogenase/reductase (SDR) superfamily and utilize a tightly bound NAD⁺ cofactor. google.comresearchgate.net The catalytic mechanism is a three-step process occurring within a single active site: researchgate.netdntb.gov.ua
Oxidation: The enzyme's NAD⁺ cofactor abstracts a hydride from the C-4 hydroxyl group of the sugar, forming an NDP-4-keto-glucose intermediate and NADH.
Dehydration: A water molecule is eliminated from the C-5 and C-6 positions, facilitated by active site acid/base residues, resulting in an NDP-4-keto-Δ⁵,⁶-glucoseen intermediate.
Reduction: The NADH formed in the first step donates the hydride back to C-6 of the unsaturated intermediate. A proton is concurrently added to C-5, yielding the final product, NDP-4-keto-6-deoxy-D-glucose. researchgate.net
The product of this reaction, CDP-4-keto-6-deoxy-D-glucose, is a pivotal intermediate, serving as the substrate for the subsequent and more complex C-3 deoxygenation. nih.gov
Molecular Mechanisms of C-3 and C-6 Deoxygenation
While C-6 deoxygenation is accomplished by a single enzyme, the removal of the hydroxyl group at C-3 requires a sophisticated two-protein system, designated E1 and E3. This process involves a unique radical-based mechanism dependent on vitamin B6 cofactors and iron-sulfur clusters. acs.org
The first enzyme in the C-3 deoxygenation, E1 (CDP-6-deoxy-L-threo-D-glycero-4-hexulose 3-dehydrase), is a remarkable enzyme that contains both a pyridoxamine (B1203002) 5'-phosphate (PMP) cofactor and a [2Fe-2S] iron-sulfur cluster per subunit. google.comnih.gov E1 catalyzes the cleavage of the C-O bond at the C-3 position of the CDP-4-keto-6-deoxyglucose substrate. nih.gov
The mechanism deviates significantly from typical pyridoxal (B1214274) phosphate (B84403) (PLP)/PMP-dependent enzymes, which stabilize anionic intermediates. nih.govresearchgate.net Instead, E1 employs a radical-based mechanism. nih.gov Key mechanistic insights include:
Schiff Base Formation: The reaction initiates with the formation of a Schiff base between the C-4 keto group of the sugar substrate and the amino group of the PMP cofactor.
Role of Histidine-220: Sequence analysis reveals that a highly conserved lysine (B10760008) residue, which typically anchors the cofactor in other B6-dependent enzymes, is replaced by a histidine (His-220) in E1. nih.govnih.gov Site-directed mutagenesis studies have confirmed that His-220 acts as the essential active-site base. nih.gov It is proposed to abstract a proton from the C-4' position of the PMP-substrate adduct. nih.gov
C-O Bond Cleavage: The abstraction of the proton initiates the elimination of the C-3 hydroxyl group. The involvement of the [2Fe-2S] cluster suggests a one-electron based mechanism to facilitate this chemically challenging C-O bond cleavage, leading to the formation of a radical intermediate. nih.govresearchgate.netnih.gov
The product of the E1-catalyzed reaction is a CDP-6-deoxy-Δ³,⁴-glucoseen intermediate, which remains bound to the enzyme complex for the subsequent reduction step.
The second enzyme of the C-3 deoxygenation system is E3, also known as CDP-6-deoxy-Δ³,⁴-glucoseen reductase. nih.govacs.org This enzyme is responsible for reducing the unsaturated intermediate generated by E1 to complete the deoxygenation at C-3. nih.gov E3 is an NADH-dependent flavoenzyme that also contains a plant ferredoxin-type [2Fe-2S] iron-sulfur cluster. nih.govacs.org
The catalytic function of E3 involves a complex electron transfer chain:
Hydride Transfer: E3 accepts a hydride from NADH onto its flavin adenine (B156593) dinucleotide (FAD) cofactor.
Electron Transfer: Electrons are then transferred from the reduced flavin, likely via the [2Fe-2S] center, to the enzyme-bound glucoseen intermediate.
Reduction: This transfer of electrons reduces the C-3/C-4 double bond of the intermediate, yielding the final 3,6-dideoxygenated product, CDP-4-keto-3,6-dideoxy-D-glucose. nih.gov
Spectroelectrochemical studies have determined the midpoint potentials of the redox cofactors in both E1 and E3, revealing that the electron transfer process may be regulated by pH. acs.org The interaction between E1 and E3 is crucial for the efficient and controlled reduction of the reactive intermediate.
The vitamin B6 coenzymes, PLP and PMP, are exceptionally versatile and are employed by a vast array of enzymes to catalyze diverse reactions, including transaminations, decarboxylations, and eliminations. nih.govlibretexts.org In most of these reactions, the key function of the PLP/PMP cofactor is to act as an "electron sink," stabilizing high-energy anionic intermediates through its pyridinium (B92312) ring. nih.govlibretexts.org
In the biosynthesis of 3,6-dideoxyhexoses, the PMP-dependent enzyme E1 represents a paradigm shift from this common mechanism. nih.govresearchgate.net While it still utilizes the fundamental ability to form a Schiff base with a keto substrate, its role in C-3 deoxygenation is distinct:
Radical Mechanism: E1 is one of the few known B6-dependent enzymes that operates via a radical-based mechanism, utilizing its iron-sulfur cluster to facilitate a one-electron transfer process for C-O bond cleavage. nih.govresearchgate.net
Deoxygenation, Not Transamination: Although the pathway for this compound formation can be further modified by transaminases to produce amino sugars, the core deoxygenation reaction catalyzed by the E1/E3 system does not involve a net transfer of an amino group. nih.gov The PMP cofactor in E1 is used to facilitate the dehydration at C-3 and is regenerated in its PMP form, unlike in a typical transamination half-reaction where PMP is converted to PLP. libretexts.org
The catalytic versatility of PLP/PMP-dependent enzymes is thus central to enriching the structural diversity of sugars, enabling not only the introduction of amino groups but also facilitating challenging deoxygenation reactions through unconventional radical chemistry. nih.gov
Data Tables
Table 1: Key Enzymes in this compound Biosynthesis This table summarizes the primary enzymes discussed in the CDP-ascarylose pathway.
| Enzyme Name | Abbreviation / Gene | Cofactor(s) | Function |
|---|---|---|---|
| CDP-D-Glucose Pyrophosphorylase | - | Mg²⁺ | Activates glucose-1-phosphate to CDP-D-glucose. |
| CDP-D-Glucose 4,6-Dehydratase | - | NAD⁺ | Catalyzes C-6 deoxygenation to form CDP-4-keto-6-deoxy-D-glucose. |
| CDP-6-deoxy-L-threo-D-glycero-4-hexulose 3-Dehydrase | E1 / ascC | PMP, [2Fe-2S] | Catalyzes C-O bond cleavage at C-3 of the substrate. |
| CDP-6-deoxy-delta 3,4-glucoseen Reductase | E3 / ascD | FAD, [2Fe-2S], NADH (substrate) | Reduces the Δ³,⁴-glucoseen intermediate to complete C-3 deoxygenation. |
Involvement of Iron-Sulfur Clusters and NAD(P)H in Redox Reactions
The biosynthesis of 3,6-dideoxyhexoses involves critical redox reactions, particularly the deoxygenation at the C-3 position, which are facilitated by complex enzymatic systems. Central to these processes are iron-sulfur [Fe-S] clusters and the nicotinamide (B372718) cofactors NAD(P)H. nih.gov
Iron-sulfur clusters are ancient and ubiquitous prosthetic groups essential for a variety of biological functions, including electron transfer. nih.gov In the context of this compound synthesis, particularly in the CDP-ascarylose pathway, the enzyme E1 (CDP-6-deoxy-L-threo-D-glycero-4-hexulose 3-dehydrase) contains a [2Fe-2S] cluster. This cluster is crucial for mediating the electron transfer required for the radical-based C-3 deoxygenation mechanism. The formation and insertion of these clusters into apo-proteins is a complex, highly conserved process managed by a dedicated consortium of proteins. nih.gov The electron transfer required for the formation or transfer of these clusters is a key step in their biogenesis. nih.gov
NAD(P)H acts as the primary source of reducing equivalents for these biosynthetic pathways. nih.gov These coenzymes function as indispensable cofactors, donating a hydride ion (H⁻) in reduction steps. khanacademy.org For instance, the final reduction step in the formation of many 3,6-dideoxyhexoses, which converts a 4-keto intermediate to the final sugar, is catalyzed by an NAD(P)H-dependent reductase. nih.gov The enzyme CDP-paratose synthase, for example, shows a distinct preference for NADPH over NADH for the reduction of CDP-4-dehydro-3,6-dideoxy-D-glucose. nih.gov Similarly, the reductase component (E3) of the C-3 deoxygenation system in the ascarylose (B1226638) pathway utilizes NADH to shuttle electrons, ultimately to the [Fe-S] center of the E1 enzyme. nih.gov The stereospecificity of this hydride transfer is critical for determining the final stereochemistry of the sugar product. In the case of CDP-paratose synthase, the enzyme catalyzes the stereospecific transfer of the pro-S hydrogen from the C-4' position of NADPH to the C-4 position of the sugar substrate. nih.gov
| Component | Role in this compound Biosynthesis | Specific Example(s) |
| Iron-Sulfur [Fe-S] Clusters | Mediate electron transfer for radical-based deoxygenation reactions. | The E1 enzyme in the CDP-ascarylose pathway contains a [2Fe-2S] cluster for C-3 deoxygenation. |
| NAD(P)H | Provide reducing equivalents (hydride donation) for reduction steps. | NADPH is the preferred cofactor for CDP-paratose synthase. nih.gov NADH is used by the E3 reductase in the ascarylose pathway. nih.gov |
Biosynthetic Routes for Specific this compound Isomers
The biosynthesis of 3,6-dideoxyhexoses proceeds through distinct pathways depending on the specific isomer and the starting nucleotide-activated sugar. While most isomers, such as ascarylose, abequose, paratose, and tyvelose (B24345), originate from CDP-D-glucose, colitose is unique in that its biosynthesis begins with GDP-D-mannose. nih.govacs.org
CDP-Ascarylose Biosynthesis Pathway
The biosynthesis of CDP-ascarylose is a complex, multi-step enzymatic pathway that has been studied in detail. acs.org The pathway commences with the activation of glucose-1-phosphate.
Formation of CDP-D-glucose: The enzyme D-glucose-1-phosphate cytidylyltransferase (Eₚ) catalyzes the coupling of glucose-1-phosphate with CTP to yield CDP-D-glucose. acs.org
Formation of CDP-4-keto-6-deoxy-D-glucose: An NAD⁺-dependent enzyme, CDP-D-glucose 4,6-dehydratase (Eₒd), catalyzes an intramolecular oxidation-reduction and dehydration to form CDP-4-keto-6-deoxy-D-glucose. acs.org
C-3 Deoxygenation: This crucial step is catalyzed by a two-component system consisting of CDP-6-deoxy-L-threo-D-glycero-4-hexulose 3-dehydrase (E1) and its associated reductase (E3). acs.org E1 is a pyridoxamine 5'-phosphate (PMP) and [2Fe-2S] cluster-containing enzyme that, in concert with the NADH-dependent flavoenzyme E3, catalyzes the deoxygenation at C-3. acs.org
Formation of CDP-ascarylose: The final step involves the reduction of the C-4 keto group of the dideoxy intermediate, catalyzed by CDP-6-deoxy-Δ³,⁴-glucoseen reductase. This enzyme facilitates a stereospecific reduction to produce the final product, CDP-ascarylose. nih.gov
Biosynthesis of Abequose, Paratose, and Tyvelose
The biosynthetic pathways for abequose, paratose, and tyvelose share a common initial intermediate derived from CDP-D-glucose. acs.org The divergence occurs in the final steps, which involve stereospecific reductions and epimerizations.
Common Precursor: The pathways for all three sugars begin identically to the ascarylose pathway, leading to the formation of the intermediate CDP-4-dehydro-3,6-dideoxy-D-glucose. acs.org This compound serves as the branch point for the synthesis of these different isomers. acs.org
Abequose Biosynthesis: The formation of CDP-abequose from the common intermediate is catalyzed by a single enzyme, abequose synthase (encoded by the rfbJ gene). nih.gov This enzyme performs a stereospecific reduction of the C-4 keto group to generate CDP-abequose (3,6-dideoxy-D-xylo-hexose). acs.orgnih.gov
Paratose Biosynthesis: CDP-paratose is synthesized via the action of CDP-paratose synthase (encoded by the rfbS gene). nih.gov This enzyme catalyzes the NADPH-dependent, stereospecific reduction of the C-4 keto group of CDP-4-dehydro-3,6-dideoxy-D-glucose to form CDP-paratose (3,6-dideoxy-D-ribo-hexose). nih.govacs.org
Tyvelose Biosynthesis: The synthesis of tyvelose is unique as it is derived from another this compound. acs.org The pathway first proceeds through the formation of CDP-paratose as described above. Subsequently, the enzyme tyvelose epimerase catalyzes the inversion of the stereochemistry at the C-2 position of CDP-paratose to yield the final product, CDP-tyvelose (3,6-dideoxy-D-arabino-hexose). acs.orgnih.gov
| Sugar | Starting Nucleotide Sugar | Key Divergent Enzyme(s) | Final Product |
| Abequose | CDP-D-glucose | Abequose synthase (rfbJ) | CDP-abequose |
| Paratose | CDP-D-glucose | CDP-paratose synthase (rfbS) | CDP-paratose |
| Tyvelose | CDP-D-glucose | CDP-paratose synthase, Tyvelose epimerase | CDP-tyvelose |
GDP-Colitose Biosynthesis Pathway
The biosynthesis of GDP-colitose is distinct from other 3,6-dideoxyhexoses as it originates from GDP-D-mannose. acs.org This pathway involves a novel mechanism for C-3 deoxygenation.
Formation of GDP-4-keto-6-deoxy-D-mannose: The pathway begins with the conversion of GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose, catalyzed by GDP-mannose 4,6-dehydratase (GMD). researchgate.net
C-3 Deoxygenation: The deoxygenation at C-3 is accomplished by a single, unique coenzyme B₆-dependent enzyme, GDP-4-keto-6-deoxy-D-mannose-3-dehydrase (ColD). acs.orgacs.org ColD functions as a transaminase, utilizing pyridoxal 5'-phosphate (PLP) and L-glutamate to generate pyridoxamine 5'-phosphate (PMP). nih.gov The PMP form of the enzyme then catalyzes a β-dehydration reaction, resulting in the removal of the C-3 hydroxyl group and the formation of GDP-4-keto-3,6-dideoxy-D-mannose. acs.orgnih.gov
Epimerization and Reduction: The final steps are catalyzed by the bifunctional enzyme GDP-L-colitose synthase (ColC). acs.orgnih.gov ColC first catalyzes the epimerization at C-5 of GDP-4-keto-3,6-dideoxy-D-mannose. This is followed by an NADPH-dependent reduction of the C-4 keto group of the resulting L-epimer to yield the final product, GDP-L-colitose. acs.orgnih.gov
Protein-Protein Interactions within this compound Biosynthetic Systems
Protein-protein interactions are fundamental to the function of multi-enzyme systems, including those responsible for this compound biosynthesis. acs.org A well-characterized example is the interaction between the E1 (CDP-6-deoxy-L-threo-D-glycero-4-hexulose 3-dehydrase) and E3 (reductase) enzymes required for C-3 deoxygenation in the CDP-ascarylose pathway. acs.org
In vivo and in vitro studies have provided substantial evidence that the formation of a stable E1-E3 complex is a prerequisite for catalytic activity. acs.org Size-exclusion chromatography analysis of a mixture of E1 and E3 revealed the formation of a new, higher molecular weight species, indicating complex formation. acs.org Further evidence comes from circular dichroism (CD) spectroscopy, which showed a change in the E1 spectrum upon the addition of E3. acs.org
The catalytic efficiency of the deoxygenation reaction is directly dependent on this specific protein-protein recognition, as other electron transfer proteins cannot substitute for E3 in this electron relay system. acs.org The two-hybrid system, which assesses protein interactions in vivo, has also confirmed the formation of the E1-E3 complex. acs.org Kinetic analyses suggest that the complex forms in rapid equilibrium with an apparent dissociation constant (Kd) estimated to be 288 ± 22 nM and a stoichiometry of approximately 1.7 molecules of E3 per molecule of E1. acs.org This specific interaction ensures the efficient and controlled transfer of electrons from NADH via E3's flavin cofactor to the [2Fe-2S] cluster of E1, which is essential for the radical-based deoxygenation chemistry. acs.org
Epimerization and Reduction Steps in Stereochemical Control
The remarkable diversity of this compound stereoisomers is achieved through precise stereochemical control during the final epimerization and reduction steps of their biosynthetic pathways. nih.gov
Epimerization: Epimerases play a crucial role in altering the stereochemistry at specific carbon centers of the sugar molecule.
In the biosynthesis of CDP-tyvelose, tyvelose epimerase catalyzes the inversion of configuration at C-2 of CDP-paratose. nih.gov Structural analysis of this enzyme, which belongs to the short-chain dehydrogenase/reductase (SDR) superfamily, reveals how it accommodates the substrate and facilitates this stereochemical change. nih.gov
In the GDP-colitose pathway, the bifunctional enzyme ColC is responsible for C-5 epimerization of the GDP-4-keto-3,6-dideoxy-D-mannose intermediate before performing the final reduction. acs.org
The CDP-ascarylose pathway also requires an epimerase to set the final stereochemistry. acs.org
Reduction: The reduction of a keto group at C-4 of the dideoxy intermediate is a common final step that solidifies the sugar's stereochemistry. These reactions are catalyzed by NAD(P)H-dependent reductases that deliver a hydride ion to a specific face of the planar carbonyl group.
CDP-paratose synthase provides a clear example of stereochemical control. It catalyzes the transfer of the pro-S hydrogen from the C-4' position of NADPH to the C-4 position of the ketohexulose substrate. nih.gov This stereospecific hydride transfer results in the formation of the D-ribo configuration of paratose.
Similarly, abequose synthase catalyzes a stereospecific reduction at C-4 to produce the D-xylo configuration of abequose. acs.org
In the GDP-colitose pathway, the reductase domain of the bifunctional ColC enzyme catalyzes the C-4 keto reduction to produce L-colitose. nih.gov
The combination of specific epimerases and stereospecific reductases allows for the generation of the various naturally occurring this compound isomers from a limited set of common intermediates. nih.govacs.org
Regulation of this compound Biosynthesis (e.g., Feedback Inhibition)
The biosynthesis of 3,6-dideoxyhexoses is a tightly controlled process within microorganisms to ensure the efficient use of resources and to meet the specific cellular demands for these unique sugars, which are often components of cell surface lipopolysaccharides (LPS). The primary mechanism for regulating metabolic pathways is feedback inhibition, a form of allosteric regulation where the end product of the pathway binds to an earlier enzyme in the sequence, thereby reducing its activity. This ensures that the cell does not overproduce the final product when it is already abundant. britannica.compressbooks.pub
In the context of this compound biosynthesis, such as the pathways leading to CDP-ascarylose, CDP-paratose, and CDP-tyvelose, regulation is crucial. These pathways typically begin with the activation of a glucose donor, followed by a series of enzymatic modifications. The logical points for regulation are the initial and committed steps of the pathway, as this prevents the unnecessary expenditure of energy and substrates.
While the enzymatic steps for the biosynthesis of 3,6-dideoxyhexoses in bacteria like Yersinia pseudotuberculosis and Salmonella enterica have been characterized, detailed kinetic and mechanistic studies on their feedback regulation are not as extensively documented. However, based on the general principles of metabolic regulation, the key enzymes that are likely targets for feedback inhibition can be identified. frontiersin.orgnih.gov
Key Regulatory Enzymes and Potential Inhibitors:
The most probable candidates for allosteric regulation are the enzymes that catalyze the first committed steps in the biosynthesis of the nucleotide-activated sugar precursors. In the pathways for CDP-linked 3,6-dideoxyhexoses, these are:
Glucose-1-phosphate cytidylyltransferase (RfbF): This enzyme catalyzes the formation of CDP-D-glucose from CTP and glucose-1-phosphate. drugbank.com As the entry point for glucose into this specific biosynthetic route, it represents a primary control point. It is plausible that the final this compound-CDP products, such as CDP-ascarylose, CDP-paratose, or CDP-tyvelose, act as allosteric inhibitors of this enzyme. This type of end-product inhibition is a common theme in nucleotide sugar biosynthesis. microbenotes.com
CDP-D-glucose 4,6-dehydratase (RfbG/RfbH): This enzyme carries out the first irreversible step unique to the deoxysugar pathway, the conversion of CDP-D-glucose to CDP-4-keto-6-deoxy-D-glucose. nih.govuniprot.org Its position as the enzyme committing the substrate to the deoxygenation pathway makes it another critical point for regulation. The binding of a downstream product to an allosteric site on this enzyme could induce a conformational change that reduces its catalytic efficiency. wikipedia.orgnih.gov
The following interactive table summarizes the potential points of feedback regulation in the biosynthesis of 3,6-dideoxyhexoses.
| Enzyme | Reaction Catalyzed | Potential Allosteric Inhibitors | Pathway |
| Glucose-1-phosphate cytidylyltransferase (RfbF) | CTP + Glucose-1-phosphate → CDP-D-glucose + PPi | CDP-paratose, CDP-tyvelose | CDP-Paratose, CDP-Tyvelose Biosynthesis |
| CDP-D-glucose 4,6-dehydratase (RfbG/RfbH) | CDP-D-glucose → CDP-4-keto-6-deoxy-D-glucose + H₂O | CDP-paratose, CDP-tyvelose | CDP-Paratose, CDP-Tyvelose Biosynthesis |
Mechanistic Insights into Regulation:
Feedback inhibition typically occurs through allosteric mechanisms. wikipedia.org An allosteric inhibitor binds to a site on the enzyme that is distinct from the active site. This binding event triggers a conformational change in the enzyme's structure, which can affect the active site's ability to bind its substrate or to carry out the catalytic reaction, thus decreasing the enzyme's activity. microbenotes.comnih.govaccessscience.com
In the case of this compound biosynthesis, the final CDP-sugar products would likely bind to an allosteric site on either Glucose-1-phosphate cytidylyltransferase or CDP-D-glucose 4,6-dehydratase. This binding would reduce the production of CDP-D-glucose or its dehydrated derivative, respectively, thereby slowing down the entire pathway when the end product is plentiful. britannica.compressbooks.pub
While direct experimental evidence detailing the specific allosteric sites and the kinetic parameters of inhibition for the enzymes in this compound pathways is limited in the current scientific literature, the principles of feedback regulation observed in other metabolic pathways provide a strong framework for understanding how these crucial biosynthetic routes are controlled. nih.govnih.gov Further research involving kinetic analysis and structural studies of these enzymes in the presence of their end products is needed to fully elucidate the precise mechanisms of feedback inhibition.
Genetics of 3,6 Dideoxyhexose Biosynthesis
Cloning and Characterization of Biosynthetic Gene Clusters (e.g., rfb and asc regions)
The genes responsible for the biosynthesis of 3,6-dideoxyhexoses are typically located within gene clusters, notably the rfb (O antigen) and asc regions in various bacterial species. These clusters encode the enzymatic machinery required to convert common nucleotide-activated sugars into the specific 3,6-dideoxyhexose.
Studies on Yersinia pseudotuberculosis have been instrumental in characterizing these gene clusters. The rfb region in Y. pseudotuberculosis serogroup IIA, which dictates the formation of abequose, has been cloned and characterized. microbiologyresearch.orgmicrobiologyresearch.org Analysis involving transposon mutagenesis confined the DNA region necessary for O antigen expression to a 19.3 kb fragment. microbiologyresearch.org Southern hybridization analysis revealed considerable similarity between the Yersinia rfb region and the this compound pathway genes rfbF and rfbG from Salmonella enterica LT2. microbiologyresearch.org However, no similarity was observed with the abequose synthase gene rfbJ of the same Salmonella strain or the paratose synthase gene rfbS from S. enterica Ty2, suggesting evolutionary divergence in these synthesis genes between Salmonella and Yersinia. microbiologyresearch.org
Furthermore, the gene cluster required for CDP-ascarylose biosynthesis in Yersinia pseudotuberculosis serogroup VA, known as the asc region, has been cloned and characterized through the production of overlapping clones containing the entire gene cluster. nih.govresearchgate.netdntb.gov.uadntb.gov.ua This functional cloning allowed for the expression of the enzymes involved in the CDP-ascarylose pathway, facilitating further mechanistic investigations. nih.govresearchgate.netdntb.gov.uanih.gov
In Salmonella, the genes specific for O-antigen synthesis, including those for 3,6-dideoxyhexoses, are commonly found in a gene cluster located between the galF and gnd genes on the chromosome. oup.com
Functional Analysis of Genes Encoding Biosynthetic Enzymes
The biosynthesis of 3,6-dideoxyhexoses from common sugar precursors involves a series of enzymatic steps. Functional analysis of the genes within the rfb and asc clusters has elucidated the roles of key enzymes in these pathways.
In the CDP-ascarylose biosynthetic pathway from Yersinia pseudotuberculosis, functional cloning has enabled the expression and study of several enzymes: Ep (alpha-D-glucose cytidylyltransferase), Eod (CDP-D-glucose 4,6-dehydratase), E1 (CDP-6-deoxy-L-threo-D-glycero-4-hexulose-3-dehydrase), E3 (CDP-6-deoxy-delta 3,4-glucoseen reductase), Eep (CDP-3,6-dideoxy-D-glycero-D-glycero-4-hexulose-5-epimerase), and Ered (CDP-3,6-dideoxy-L-glycero-D-glycero-4-hexulose-4-reductase). nih.govresearchgate.netdntb.gov.uanih.gov E1, a PMP-dependent enzyme, is particularly crucial as it catalyzes the C-O bond cleavage leading to the formation of 3,6-dideoxyhexoses, representing a unique biological deoxygenation reaction. researchgate.net
The biosynthesis of GDP-L-colitose, another this compound, involves enzymes such as ColE (mannose-1-phosphate guanylyltransferase), ColB (NADP-dependent short-chain dehydrogenase-reductase), ColD (GDP-4-keto-6-deoxymannose-3-dehydratase), and ColC (GDP-L-colitose synthase). wikipedia.orgresearchgate.net ColD has been characterized as a PLP-dependent enzyme responsible for the removal of the C-3' hydroxyl group during GDP-colitose biosynthesis. wikipedia.orgresearchgate.net It functions as both a transaminase and a dehydratase, initiating catalysis with a transamination step where pyridoxal (B1214274) 5'-phosphate (PLP) is converted to pyridoxamine (B1203002) 5'-phosphate (PMP). researchgate.net ColC is a bifunctional enzyme that catalyzes both the C-5 epimerization and the C-4 keto reduction of GDP-4-keto-3,6-dideoxy-D-mannose to yield GDP-L-colitose. researchgate.net
Another example is the biosynthesis of dTDP-3-acetamido-3,6-dideoxy-α-D-glucose (Quip3NAc), which involves five enzymes starting from glucose-1-phosphate. nih.govresearchgate.net The initial steps are catalyzed by RmlA (glucose-1-phosphate thymidylyltransferase) and RmlB (dTDP-D-glucose-4,6-dehydratase). nih.govresearchgate.net Subsequent steps involve an isomerase, a transaminase, and a transacetylase. nih.govresearchgate.net
Genetic Basis of this compound Polymorphism in Bacterial Strains
The structural diversity observed in the O-antigens of Gram-negative bacteria, particularly the presence of different 3,6-dideoxyhexoses, is directly linked to genetic variation within the rfb gene clusters. oup.com Different bacterial strains and serotypes contain distinct sets of genes or allelic variations that dictate which specific this compound is synthesized and incorporated into the LPS.
For instance, Salmonella enterica strains can contain abequose, tyvelose (B24345), paratose, or colitose in their O-antigens, while Yersinia pseudotuberculosis can contain all five naturally occurring 3,6-dideoxyhexoses, including ascarylose (B1226638). researchgate.netdntb.gov.uadntb.gov.uarhea-db.org This polymorphism is a key factor in the serological classification of these bacteria. oup.comasm.org
Comparative genetic analysis of the rfb gene clusters from different Salmonella serogroups (e.g., A, B, C2, and D) has revealed serogroup-specific DNA sequences for abequose and paratose synthesis genes (rfbJ and rfbS). asm.org Differences in these genes explain the presence of specific 3,6-dideoxyhexoses in different serogroups. asm.org Similarly, comparisons of the O-antigen gene clusters in Yersinia pseudotuberculosis serogroups (IA, IIA, and IVB) have provided insights into the genetic basis of their this compound content. psu.edu
While the cloning of rfb regions harboring abequose biosynthetic genes from Y. pseudotuberculosis has been reported, the detailed genetic principles underlying the broader this compound polymorphism in Y. pseudotuberculosis have been a subject of ongoing research. researchgate.netdntb.gov.uadntb.gov.ua Sequence analysis of gene clusters like the asc region contributes to understanding these genetic variations and their implications for polymorphism among Salmonella and Yersinia species. researchgate.netdntb.gov.ua
Engineered Biosynthetic Pathways for Analogs and Derivatives
The understanding of this compound biosynthetic pathways has opened avenues for metabolic engineering and combinatorial biosynthesis to generate novel sugar analogs and derivatives, often for potential applications in developing new therapeutic compounds.
By manipulating the genes involved in deoxysugar biosynthesis, researchers can create modified pathways that produce altered sugar structures. This approach has been applied to generate hybrid molecules, such as modified antibiotics containing unnatural deoxysugar moieties. annualreviews.orgcaister.comresearchgate.netnih.gov
Examples include the generation of hybrid elloramycin (B1244480) analogs by combining genes from anthracycline-type and macrolide biosynthetic pathways. caister.com This involved coexpressing gene combinations from the L-oleandrose (a 2,6-dideoxyhexose) biosynthetic genes with elloramycin biosynthetic genes, resulting in new analogs with different sugar moieties. caister.com Similarly, engineered biosynthesis has been used to create gilvocarcin analogues with altered deoxyhexopyranose moieties by complementing glycosyltransferase mutants with plasmids carrying different deoxysugar biosynthesis genes. nih.gov
These studies highlight the potential to exploit the enzymatic machinery of this compound biosynthesis, and other deoxysugar pathways, to diversify the sugar components of natural products. The identification of glycosyltransferases with flexible substrate specificity further enhances the possibilities for creating novel glycosylated compounds through engineered biosynthetic routes. caister.comresearchgate.net
Chemical and Chemoenzymatic Synthesis of 3,6 Dideoxyhexoses and Their Analogs
De Novo Asymmetric Synthesis from Non-Carbohydrate Precursors
De novo asymmetric synthesis offers a route to 3,6-dideoxy sugars starting from simpler, achiral or readily available chiral non-carbohydrate molecules. One approach involves the synthesis of 3,6-dideoxy sugars such as abequose, paratose, and tyvelose (B24345) from 2-acetylfuran (B1664036). chemistryviews.orgnih.gov This method utilizes an enantioselective reduction of the ketone group in 2-acetylfuran to yield an alcohol, followed by an Achmatowicz rearrangement to form a pyranone intermediate. chemistryviews.org Diastereoselective acylation of this intermediate can then provide access to either α- or β-glycosides. chemistryviews.org Subsequent steps, including a stereoselective Michael addition, lead to 3,6-dideoxy-4-keto sugar derivatives, which can be reduced to the target 3,6-dideoxy sugars. chemistryviews.orgnih.gov This strategy represents an enantioselective synthesis starting from an achiral material. chemistryviews.org
Another de novo approach involves the synthesis of 3,6-dideoxy-D-xylo-hexose and 3,6-dideoxy-D-ribo-hexose from commercially available methyl lactates. researchgate.netresearchgate.net This collective synthesis can be achieved in five steps and can yield seven naturally known congeners. researchgate.net
Regioselective Deoxygenation Strategies (e.g., Photodeoxygenation, Halide Displacement)
Regioselective deoxygenation is a key strategy in the synthesis of 3,6-dideoxyhexoses, often starting from readily available hexose (B10828440) precursors. Photodeoxygenation has been employed, for instance, in the synthesis of methyl 3,6-dideoxy-α-L-arabino-hexopyranoside (methyl ascaryloside). researchgate.netresearchgate.net This can be achieved by regioselective esterification of methyl α-L-rhamnopyranoside followed by photodeoxygenation in a suitable solvent mixture using UV light. researchgate.netresearchgate.net
Halide displacement is another method used for deoxygenation. The displacement of chlorosulphate esters by nucleophiles like bromide or azide (B81097) has been demonstrated, leading to deoxygenated products with inversion of configuration. researchgate.net This approach has been used in the synthesis of methyl 3,6-dideoxy-β-D-ribo-hexopyranoside (paratose) from a methyl 4,6-O-benzylidene-β-D-glucopyranoside bischlorosulphate derivative. researchgate.net
Regioselective deoxygenation can also be achieved through a two-step procedure involving site-selective thiocarbonylation followed by tin-free Barton-McCombie deoxygenation. researchgate.net This method allows for the synthesis of deoxysugars from partially protected pyranosides. researchgate.net
Stereospecific Introduction of Deoxygenated Centers and Labels (e.g., Deuterium)
The stereospecific introduction of deoxygenated centers and isotopic labels, such as deuterium (B1214612), is crucial for studying the biosynthesis and biological roles of 3,6-dideoxyhexoses. Methods for synthesizing ascarylose (B1226638), abequose, and paratose with stereospecific deuterium labeling at C-3 have been developed. researchgate.netnih.gov These methods utilize various strategies, including the hydrogenation of olefins, the displacement of halides, the reduction of epoxides, and the substitution of tosyl esters, all of which can lead to stereospecific deuterium incorporation. researchgate.netnih.gov
In the biosynthesis of 3,6-dideoxyhexoses, enzymatic reactions also introduce deoxygenated centers with high stereospecificity. For example, the enzymatic conversion of CDP-D-glucose to CDP-4-keto-6-deoxy-D-glucose involves an intramolecular hydrogen migration from C-4 to C-6 with inversion of configuration at C-6. capes.gov.br
Synthesis of 3-Amino-3,6-Dideoxyhexose Derivatives and Their Functionalization
3-Amino-3,6-dideoxyhexose derivatives are important components of various natural products, including antibiotics and bacterial cell surface structures. nih.gov Their synthesis often involves introducing an amino group at the C-3 position of a 3,6-dideoxyhexose scaffold or synthesizing the amino-deoxy sugar directly.
One approach to synthesizing 3-amino-3,6-dideoxy sugars involves aldol (B89426) condensation reactions of tricarbonyliron-α-aminodienone complexes. researchgate.net This method has been used in the enantioselective total synthesis of 3,6-dideoxyhexoses from lactaldehyde and in the synthesis of mycosamine, a 3-amino-3,6-dideoxy-D-aldohexose. researchgate.net
Another strategy for synthesizing aminodideoxy sugars, including a new 3-amino-2,3-dideoxy-D-arabino-hexose, involves the use of nitroolefinic glycosides. cdnsciencepub.com This method utilizes a sequence involving nitromethane (B149229) cyclization, functional group transformations, and catalytic hydrogenation of a nitroolefin intermediate to introduce the amino group. cdnsciencepub.com
In biosynthesis, 3-amino-3,6-dideoxy sugars like dTDP-3-acetamido-3,6-dideoxy-α-D-glucose (dTDP-α-D-Quip3NAc) are formed through enzymatic pathways. nih.gov These pathways typically involve the conversion of NDP-4-oxo-6-deoxy-D-glucose intermediates via isomerase and transaminase enzymes, followed by acetylation. nih.gov
Functionalization of 3-amino-3,6-dideoxyhexose derivatives can involve various chemical transformations, such as N-acetylation, as seen in the biosynthesis of dTDP-α-D-Quip3NAc. nih.gov The introduction of other functional groups or conjugation to other molecules is also possible depending on the desired application.
Glycosylation Reactions for Oligosaccharide Assembly Incorporating 3,6-Dideoxyhexoses
3,6-Dideoxyhexoses are frequently found as terminal residues in bacterial oligosaccharides and glycoconjugates, where they can serve as antigenic determinants. nih.govresearchgate.netresearchgate.net The synthesis of such oligosaccharides requires efficient glycosylation methods to link the this compound unit to another sugar or an aglycon.
Glycosylation reactions involving 3,6-dideoxyhexoses typically utilize activated glycosyl donors. Novel and practical routes for the synthesis of 3,6-dideoxy-D-xylo-hexose and 3,6-dideoxy-D-ribo-hexose and their corresponding glycosyl donors have been developed. researchgate.netresearchgate.net These donors can then be used in glycosylation reactions.
The synthesis of disaccharides corresponding to the antigenic determinants of Salmonella serotypes, which contain abequose, paratose, and tyvelose α-linked to D-mannopyranose, demonstrates the incorporation of 3,6-dideoxyhexoses into oligosaccharides. researchgate.netresearchgate.net These disaccharides can be further derivatized for various applications, such as the construction of self-assembled monolayers for biosensor studies. researchgate.netresearchgate.net
De novo asymmetric synthesis approaches have also been applied to oligosaccharide synthesis, utilizing diastereoselective glycosylation reactions, such as palladium-catalyzed glycosylation, to assemble oligosaccharide chains incorporating deoxygenated sugar units. researchgate.netresearchgate.net
The biosynthesis of oligosaccharides containing 3,6-dideoxyhexoses involves glycosyltransferases that utilize activated nucleotide-sugar donors, such as CDP-3,6-dideoxyhexoses, to transfer the sugar moiety to an acceptor molecule. nih.govrsc.orgnih.gov
Analytical Methodologies for 3,6 Dideoxyhexose Characterization and Elucidation
Spectroscopic Techniques
Spectroscopy is a cornerstone in the structural analysis of 3,6-dideoxyhexoses, providing profound insights into the atomic and molecular framework of these rare sugars.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural determination of 3,6-dideoxyhexoses in solution. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the sugar.
¹H NMR spectroscopy provides information on the number of non-equivalent protons, their chemical environment, and their scalar coupling (J-coupling) relationships with neighboring protons. For 3,6-dideoxyhexoses, the absence of signals corresponding to protons at the C3 and C6 positions is a key indicator. The chemical shifts (δ) and coupling constants (J) of the remaining protons (H-1, H-2, H-4, H-5, and the C6-methyl protons) are critical for determining the relative stereochemistry of the sugar. researchgate.net
¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon backbone. nih.gov Each unique carbon atom in the 3,6-dideoxyhexose molecule gives a distinct signal, and the chemical shift is indicative of its functionalization. The signals for C3 and C6 are shifted to higher fields (lower ppm values) compared to their hydroxylated hexose (B10828440) counterparts, reflecting the deoxygenation at these positions. researchgate.net
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning all proton and carbon signals and establishing the complete structure. wikipedia.org These experiments correlate signals within the same nucleus type or between different nuclei. scribd.comyoutube.com
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically over two or three bonds. sdsu.edu It is used to trace the proton connectivity network within the sugar ring, for instance, showing the correlation between H-1 and H-2, H-2 and the protons on C-4 (if any), and so on. core.ac.uk
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached carbon atoms. wikipedia.org It is invaluable for assigning the carbon signals based on the already assigned proton signals. sdsu.edu For a this compound, the HSQC spectrum would show correlations for the C1-H1, C2-H2, C4-H4, C5-H5, and C6-H6 pairs.
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons, typically over two to four bonds. sdsu.edu This is crucial for piecing together the entire molecular framework, especially for identifying quaternary carbons and linking different structural fragments. For example, HMBC can show correlations from the anomeric proton (H-1) to C2, C3, and C5, confirming the ring structure. core.ac.uk
The following table provides representative ¹H and ¹³C NMR chemical shift ranges for a generic 3,6-dideoxyhexopyranose ring. Actual values will vary depending on the specific stereoisomer and solvent.
| Position | ¹H Chemical Shift (δ) Range | ¹³C Chemical Shift (δ) Range |
|---|---|---|
| 1 (Anomeric) | 4.5 - 5.5 | 95 - 105 |
| 2 | 3.0 - 4.0 | 65 - 75 |
| 3 | 1.5 - 2.5 | 25 - 40 |
| 4 | 3.0 - 4.0 | 65 - 75 |
| 5 | 3.5 - 4.5 | 60 - 70 |
| 6 (Methyl) | 1.0 - 1.5 | 15 - 20 |
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS, ESI-FT-ICR MS) for Compositional and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is used to determine the molecular weight of 3,6-dideoxyhexoses and to gain structural information through fragmentation analysis. youtube.com
Mass Spectrometry (MS) provides the molecular weight of the compound, which for a this compound is a key piece of initial data confirming its composition. Techniques like Electrospray Ionization (ESI) are commonly used to gently ionize the sugar molecules, often forming adducts with sodium ([M+Na]⁺) or other cations.
Tandem Mass Spectrometry (MS/MS) is particularly informative for structural analysis. wikipedia.org In an MS/MS experiment, a specific ion (a "precursor ion") is selected, fragmented through collision-induced dissociation (CID), and the resulting "product ions" are analyzed. unt.eduamazonaws.com The fragmentation pattern is characteristic of the molecule's structure. For 3,6-dideoxyhexoses, fragmentation typically involves cleavage of the glycosidic bond (if part of an oligosaccharide) and cross-ring cleavages. researchgate.net The resulting fragment ions provide information about the sequence and branching of sugar units. youtube.com
High-resolution mass spectrometry , such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS), provides extremely accurate mass measurements, allowing for the determination of the elemental composition of the this compound and distinguishing it from other isobaric compounds.
Chromatographic Separation Techniques
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. epa.gov These methods are essential for isolating 3,6-dideoxyhexoses from complex biological samples and for their quantification.
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) of Derivatized Sugars
Gas chromatography (GC) separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. ajrsp.com Since sugars are non-volatile due to their numerous polar hydroxyl groups, they must first be chemically modified into volatile derivatives. semanticscholar.org
A common derivatization method is the preparation of alditol acetates . taylorfrancis.comcohlife.org This involves the reduction of the monosaccharide to its corresponding sugar alcohol (alditol), followed by acetylation of all hydroxyl groups. glycopedia.eu This process has the advantage of producing a single, stable derivative for each sugar, which simplifies the resulting chromatogram. cohlife.org
GC-Mass Spectrometry (GC-MS) couples a gas chromatograph to a mass spectrometer. nih.gov As the derivatized this compound alditol acetate (B1210297) elutes from the GC column, it is ionized and fragmented in the mass spectrometer. nih.gov The resulting mass spectrum, with its characteristic fragmentation pattern, serves as a chemical fingerprint for identification. researchgate.net By comparing the retention time and mass spectrum to those of authentic standards, the presence and identity of the this compound can be confirmed.
| Step | Procedure | Purpose |
|---|---|---|
| 1. Hydrolysis | Treatment with acid (e.g., trifluoroacetic acid) | Release of monosaccharides from polysaccharides. |
| 2. Reduction | Treatment with a reducing agent (e.g., sodium borohydride) | Conversion of the sugar to its corresponding alditol. |
| 3. Acetylation | Treatment with an acetylating agent (e.g., acetic anhydride) | Replacement of hydroxyl groups with acetate groups to increase volatility. |
| 4. Analysis | Injection into GC-MS system | Separation and identification based on retention time and mass spectrum. |
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. It utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. researchgate.net For sugar analysis, HPLC offers the advantage of analyzing the sugars in their native or minimally modified form, avoiding the extensive derivatization required for GC. nih.gov
Different HPLC modes can be employed for this compound analysis, including normal-phase, reversed-phase, and ion-exchange chromatography, often coupled with detectors such as refractive index (RI) or evaporative light scattering detectors (ELSD). Post-column derivatization can also be used to enhance detection sensitivity. nih.gov HPLC is particularly useful for the quantitative analysis of 3,6-dideoxyhexoses in various samples.
Thin-Layer Chromatography (TLC) and Paper Chromatography for Qualitative Analysis
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used for the qualitative analysis of mixtures. analyticaltoxicology.comnih.gov It involves spotting the sample onto a thin layer of adsorbent material, such as silica (B1680970) gel, coated on a flat carrier like a glass plate. vividsf.com The plate is then placed in a developing chamber with a solvent (mobile phase), which moves up the plate by capillary action, separating the components of the mixture based on their differential partitioning between the stationary and mobile phases. The position of the separated spots is visualized using a suitable staining reagent and is characterized by the retardation factor (Rf value). hplc.sk
Paper Chromatography operates on similar principles to TLC, but uses a strip of filter paper as the stationary phase. truman.edumit.edu The sample is applied to the paper, and the chromatogram is developed by allowing the solvent to move up the paper. cutm.ac.in This technique has been historically important for the separation of sugars and can still be used for simple qualitative analysis. ias.ac.inscispace.com Both TLC and paper chromatography are valuable for monitoring the progress of chemical reactions or for the initial screening of samples for the presence of 3,6-dideoxyhexoses before employing more sophisticated quantitative methods.
Size-Exclusion Chromatography for Macromolecular Complex Analysis
Size-Exclusion Chromatography (SEC), also known as gel permeation chromatography, is a powerful technique for the analysis of large biomolecules, including bacterial lipopolysaccharides (LPS) and capsular polysaccharides that contain 3,6-dideoxyhexoses. researchgate.netchromatographyonline.com This chromatographic method separates molecules based on their hydrodynamic volume or size in solution. chromatographyonline.comresearchgate.net
The principle of SEC involves passing the analyte mixture through a column packed with porous beads. chromatographyonline.com Larger molecules, which are too big to enter the pores, travel through the column more quickly and elute first. chromatographyonline.com Smaller molecules can diffuse into the pores, increasing their path length and causing them to elute later. researchgate.net This separation by size allows for the determination of molecular weight distributions of polysaccharides and the purification of LPS from contaminants like nucleic acids and proteins. researchgate.netresearchgate.net
In the context of 3,6-dideoxyhexoses, SEC is not used to analyze the free monosaccharide but rather the macromolecular complexes in which it resides. For instance, SEC can be employed to purify LPS from Gram-negative bacteria. researchgate.net Following purification, the LPS can be hydrolyzed, and the resulting monosaccharides, including any 3,6-dideoxyhexoses, can be identified and quantified by other methods. Coupling SEC with detectors such as multi-angle light scattering (MALS) can provide detailed information about the size, molar mass, and conformation of these polysaccharide complexes. researchgate.net
| Parameter | Description | Application in this compound Analysis |
|---|---|---|
| Principle | Separation of molecules based on hydrodynamic size by differential elution from a porous column matrix. chromatographyonline.com | Isolation and purification of high molecular weight polysaccharides (e.g., LPS) containing 3,6-dideoxyhexoses. researchgate.net |
| Stationary Phase | Porous beads made of materials like dextran, agarose, or polyacrylamide. researchgate.net | Choice of pore size is critical to effectively separate large polysaccharide complexes from smaller contaminants. |
| Mobile Phase | Aqueous buffers, often containing salt (e.g., 0.2 M NaCl) to minimize ionic interactions with the column matrix. researchgate.net | The mobile phase composition can influence the aggregation state of LPS, which affects its hydrodynamic volume and elution profile. researchgate.net |
| Detection | Refractive Index (RI), Ultraviolet (UV) absorbance, Multi-Angle Light Scattering (MALS). researchgate.netresearchgate.net | MALS detection can provide absolute molecular weight and size information for the polysaccharide complexes being analyzed. researchgate.net |
Chemical Derivatization Strategies for Enhanced Analysis (e.g., Acetylation, Reduction to Alditols)
Due to their low volatility, the direct analysis of monosaccharides like 3,6-dideoxyhexoses by gas chromatography (GC) is not feasible. restek.comnih.gov Chemical derivatization is a necessary step to convert these polar, non-volatile sugars into more volatile and thermally stable compounds suitable for GC and GC-mass spectrometry (GC-MS) analysis. restek.comnih.gov This process improves chromatographic properties and facilitates structural identification. jfda-online.com
Acetylation: Acetylation involves the reaction of the sugar's hydroxyl groups with an acetylating agent, typically acetic anhydride (B1165640) in the presence of a catalyst like pyridine. nih.gov This replaces the polar hydroxyl (-OH) groups with less polar acetate (-OAc) esters, increasing the molecule's volatility. nih.gov While direct acetylation is possible, it can lead to the formation of multiple anomeric products (α and β isomers), which complicates chromatograms. restek.com
Reduction to Alditols followed by Acetylation: A more common and robust strategy is the conversion of monosaccharides into their corresponding alditol acetates. researchgate.net This two-step process begins with the reduction of the aldehyde or ketone group of the sugar to a primary alcohol using a reducing agent such as sodium borohydride (B1222165) (NaBH₄). libretexts.org This creates an open-chain sugar alcohol, or alditol. pearson.com The subsequent acetylation of the alditol with acetic anhydride yields a single, stable derivative for each monosaccharide, eliminating the problem of anomerism and simplifying the resulting chromatogram. restek.com This method is widely used for the compositional analysis of polysaccharides containing aldoses, ketoses, and deoxysugars.
| Strategy | Procedure | Advantages | Disadvantages |
|---|---|---|---|
| Acetylation | Reaction with acetic anhydride and a catalyst (e.g., pyridine) to form per-O-acetylated derivatives. | Relatively simple, single-step reaction. | Produces multiple anomeric peaks (α and β) for each sugar, complicating chromatographic analysis. restek.com |
| Reduction to Alditols and Acetylation | 1. Reduction of the carbonyl group with NaBH₄ to form an alditol. libretexts.org 2. Acetylation of the resulting alditol with acetic anhydride. | Produces a single, acyclic derivative for each sugar, simplifying chromatograms and aiding quantification. restek.com | Two-step procedure; information about the original carbonyl position (e.g., distinguishing between aldoses and ketoses) can be lost. researchgate.net |
Development of Quantitative Assays for 3,6-Dideoxyhexoses
Quantifying the amount of 3,6-dideoxyhexoses in a sample is essential for understanding the composition of bacterial cell walls and for various biomedical applications. Quantitative assays are typically based on colorimetric or enzymatic reactions.
Colorimetric Assays: Colorimetric assays rely on a chemical reaction that produces a colored product, the absorbance of which can be measured with a spectrophotometer. The concentration of the analyte is proportional to the color intensity. For carbohydrates, these assays often involve reaction with strong acids and a chromogenic reagent. For example, the phenol-sulfuric acid method is a common general assay for total carbohydrates.
Developing a specific colorimetric assay for 3,6-dideoxyhexoses would require a reagent that reacts selectively with the deoxygenated functionality at the C-3 and C-6 positions. While general assays for deoxysugars exist (e.g., the thiobarbituric acid assay for 2-deoxysugars), a highly specific and validated method for 3,6-dideoxyhexoses may need further development and optimization based on their unique chemical reactivity.
Enzymatic Assays: Enzymatic assays offer high specificity and sensitivity. cradle.bio They use enzymes that catalyze a specific reaction involving the target molecule. cradle.bio The progress of the reaction can be monitored by measuring the consumption of a substrate or the formation of a product, often coupled to a secondary reaction that produces a detectable signal (e.g., a change in absorbance or fluorescence). cellbiolabs.com
The development of an enzymatic assay for a specific this compound, such as ascarylose (B1226638), would first involve the identification and isolation of an enzyme that acts specifically on it. cradle.bionih.gov For instance, an oxidoreductase that uses the this compound as a substrate could be coupled to the reduction of NAD⁺ to NADH, which can be monitored spectrophotometrically at 340 nm. The development process requires thorough characterization of the enzyme's kinetics, including its Michaelis-Menten constant (Km) and turnover number (kcat), to ensure the assay is robust and accurate. cradle.bio
| Assay Type | Principle | Advantages | Challenges in Development |
|---|---|---|---|
| Colorimetric | Chemical reaction produces a colored product whose absorbance is proportional to the analyte concentration. cellbiolabs.com | Simple, inexpensive, and suitable for high-throughput screening. | May lack specificity; requires a chromogenic reaction that is selective for the 3,6-dideoxy structure over other sugars. |
| Enzymatic | An enzyme specifically catalyzes a reaction involving the this compound, which is coupled to a detectable signal. cradle.bio | Highly specific and sensitive; can be used in complex biological matrices. biorxiv.org | Requires identification, purification, and characterization of a specific enzyme; can be more complex and costly to develop. cradle.bionih.gov |
Biological Functions and Immunological Implications of 3,6 Dideoxyhexose Containing Structures
Contribution to Serological Specificity and Antigenic Diversity in Microorganisms
The O-antigen polysaccharide chain of LPS is a key surface antigen in Gram-negative bacteria and is highly variable among different strains and serotypes. acs.orgoup.com This variability is largely attributed to differences in the sugar composition, the order of sugars in the repeating unit, and the linkages between them. oup.com 3,6-Dideoxyhexoses are frequently found as terminal or branch-point sugars in these O-antigens, and their presence and specific stereochemistry are often the dominant antigenic determinants recognized by antibodies. researchgate.netdntb.gov.uaacs.organnualreviews.orgwho.int
For instance, in Salmonella enterica, the O-antigen repeating units of serogroups A, B, and D1 share a common trisaccharide backbone but differ in their branching 3,6-dideoxyhexose substituents. researchgate.netnih.govoup.com Abequose determines the specificity of serogroup B, while tyvelose (B24345) is characteristic of serogroup D1, and paratose is found in serogroup A. who.intnih.govoup.com This highlights how a single this compound can define the serological identity of a bacterial strain.
Yersinia pseudotuberculosis also exhibits significant O-antigen diversity, with 3,6-dideoxyhexoses playing a crucial role. Six different forms of these sugars (paratofuranose, paratopyranose, tyvelose, abequose, ascarylose (B1226638), and L-colitose) have been identified in the O-unit structures of various Y. pseudotuberculosis serotypes. oup.com The presence of these relatively rare sugars contributes significantly to the distinct antigenic profiles observed within this species. oup.comnih.gov
The genetic loci responsible for the biosynthesis of 3,6-dideoxyhexoses are often located within the rfb gene cluster, which governs O-antigen synthesis. dntb.gov.uanih.gov Variations in these gene clusters, including the presence or absence of specific glycosyltransferases and genes involved in nucleotide sugar precursor synthesis, directly lead to the structural diversity of O-antigens and, consequently, the antigenic diversity of microorganisms. oup.comnih.gov
Table 1: Examples of 3,6-Dideoxyhexoses and Associated Microorganisms/Serogroups
| This compound | Microorganism Species | Associated Serogroups/Types | Location in Antigen |
| Abequose | Salmonella enterica | Serogroup B | Branching substituent |
| Tyvelose | Salmonella enterica | Serogroup D1 | Branching substituent |
| Paratose | Salmonella enterica | Serogroup A | Branching substituent |
| Colitose | Salmonella enterica | Various | Found in LPS |
| Ascarylose | Yersinia pseudotuberculosis | Serogroup VA, O:5a | Found in LPS/O-unit |
| Paratofuranose | Yersinia pseudotuberculosis | O:1a, O:1b, O:1c, 15 | Side-branch sugar |
| Paratopyranose | Yersinia pseudotuberculosis | O:3 | Side-branch sugar |
| Tyvelose | Yersinia pseudotuberculosis | O:4a, O:4b | Side-branch sugar |
| Abequose | Yersinia pseudotuberculosis | O:2a, O:2b, O:2c | Side-branch sugar |
| L-Colitose | Yersinia pseudotuberculosis | O:6, O:7, O:10 | Side-branch sugar |
| 3-amino-3,6-dideoxyglucose | Citrobacter freundii, Salmonella spp. | Serogroups 28 or 39 | Found in LPS |
| 3-amino-3,6-dideoxygalactose | Salmonella tranoroa, Arizona 24 | Serogroup 55 | Found in LPS |
| 3-N-methyl-3,6-dideoxyhexose | Rhizobium leguminosarum bv. viciae | Effective and ineffective strains | Found in LPS |
Interactions with Host Immune Systems (e.g., Antibody Recognition, Lectin Binding)
Structures containing 3,6-dideoxyhexoses on the surface of microorganisms interact with various components of the host immune system, including antibodies and lectins. researchgate.netnih.govnih.govresearchgate.netnih.govfrontiersin.org
Antibody Recognition: The O-antigens containing 3,6-dideoxyhexoses are potent immunogens, eliciting the production of antibodies that are highly specific to these sugar determinants. researchgate.netdntb.gov.uaacs.organnualreviews.orgwho.int These antibodies play a crucial role in adaptive immunity, contributing to serological typing and potentially facilitating bacterial clearance through mechanisms like complement fixation and opsonization. who.intrsc.org
Detailed studies using techniques like solid-phase immunoassays and surface plasmon resonance (SPR) have investigated the molecular basis of antibody recognition of this compound-containing epitopes. nih.govrsc.orgcdnsciencepub.com For instance, a monoclonal antibody (Se155-4) specific for the Salmonella paratyphi B O-antigen recognizes a branched trisaccharide epitope containing abequose. nih.gov Epitope mapping revealed that specific hydroxyl groups on the abequose residue are essential for antibody binding, highlighting the precise molecular interactions involved in this recognition. researchgate.netnih.govdoi.org The conformation of the polysaccharide chain, influenced by the linkages and the stereochemistry of the sugars, also plays a role in presenting the this compound epitopes for antibody binding. nih.gov
Lectin Binding: Lectins are carbohydrate-binding proteins that are part of the innate immune system and can recognize specific sugar structures on microbial surfaces. nih.govfrontiersin.orgglycoforum.gr.jp While mannose-binding protein (MBP) and other collectins are known to bind to terminal mannose, GlcNAc, fucose, and glucose residues, the interaction of host lectins specifically with 3,6-dideoxyhexoses has also been explored. glycoforum.gr.jp
Studies on Rhizobium leguminosarum bv. viciae, a bacterium that interacts symbiotically with plants, have shown that its LPS, which contains 3-N-methyl-3,6-dideoxyhexose, can bind to faba bean lectin. nih.gov The degree of affinity varied between effective and ineffective strains, suggesting that the presentation or structure of the LPS, potentially involving the dideoxyhexose, influences the interaction with the host lectin and may be related to the symbiotic efficiency. nih.gov This indicates that 3,6-dideoxyhexoses can be recognized by lectins, potentially influencing host-microbe interactions beyond adaptive immunity.
Table 2: Antibody Binding to Salmonella O-Antigen Epitopes Containing 3,6-Dideoxyhexoses
| Salmonella Serogroup | Dominant this compound | Antibody Specificity | Key Binding Features | Reference |
| B | Abequose | Monoclonal antibody Se155-4 specific for O-antigen | Recognition of a branched trisaccharide epitope; specific abequose hydroxyls essential | nih.govrsc.org |
| A | Paratose | Antibodies specific for Serogroup A O-antigen | Binding influenced by the stereochemistry and presentation of paratose | nih.gov |
| D1 | Tyvelose | Antibodies specific for Serogroup D1 O-antigen | Binding influenced by the stereochemistry and presentation of tyvelose | nih.gov |
Table 3: Lectin Binding to Polysaccharides Containing 3,6-Dideoxyhexoses
| Microorganism Species | Polysaccharide Containing this compound | This compound Present | Interacting Lectin | Observed Effect/Outcome | Reference |
| Rhizobium leguminosarum bv. viciae | Lipopolysaccharide (LPS) | 3-N-methyl-3,6-dideoxyhexose | Faba bean lectin | LPS binds lectin; affinity varies between strains | nih.gov |
Advanced Research Directions and Future Perspectives
Discovery and Structural Elucidation of Novel 3,6-Dideoxyhexose Variants
While several naturally occurring 3,6-dideoxyhexoses are well-characterized, including abequose, ascarylose (B1226638), colitose, paratose, tyvelose (B24345), yersiniose (B611877) A, and yersiniose B, research continues to uncover the diversity and structural intricacies of this sugar class annualreviews.org. Yersiniose A, for instance, is a branched-chain this compound found in the O-antigen of Yersinia pseudotuberculosis annualreviews.org. Structural elucidation of this compound-containing glycans often employs techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) uwo.ca. Computational tools like CASPER are also utilized for the structural analysis of complex polysaccharides containing these residues, aiding in the interpretation of NMR data and the determination of O-acetyl substitution positions rsc.orgdiva-portal.org. The synthesis of modified 3,6-dideoxyhexoses represents an avenue for exploring novel structural variants with potentially altered biological properties researchgate.net.
Characterization of Unexplored Biosynthetic Enzyme Mechanisms
The biosynthesis of 3,6-dideoxyhexoses from common sugar precursors involves complex enzymatic pathways featuring unique deoxygenation steps annualreviews.orgnih.gov. A key step is the C-3 deoxygenation, which is particularly mechanistically intriguing annualreviews.org. In the biosynthesis of CDP-ascarylose, this reaction is catalyzed by two enzymes, CDP-6-deoxy-L-threo-D-glycero-4-hexulose 3-dehydratase (E1) and its reductase (E3) annualreviews.orgnih.gov. E1 is a pyridoxamine (B1203002) 5'-phosphate (PMP)-dependent enzyme, and its catalysis involves a β-dehydration reaction of a Schiff base intermediate, leading to a sugar enamine researchgate.net. E3 is an iron-sulfur protein that facilitates a one-electron chemistry in conjunction with E1 nih.govosti.govpnas.org.
Another example is the biosynthesis of GDP-L-colitose, where the C-3 deoxygenation of GDP-4-keto-6-deoxy-D-mannose is catalyzed by a single enzyme, GDP-4-keto-6-deoxy-D-mannose-3-dehydrase (ColD), which is also PMP-dependent and initiates catalysis via transamination researchgate.net. Subsequent steps involve enzymes like GDP-L-colitose synthase (ColC), a bifunctional enzyme with epimerase and reductase activities researchgate.net.
Detailed mechanistic studies, including the use of labeled substrates and analysis of enzyme kinetics and stereochemistry, continue to shed light on these unusual reactions capes.gov.brnih.gov. For example, studies on CDP-D-glucose oxidoreductase, the first enzyme in the CDP-ascarylose pathway, have shown an intramolecular hydrogen migration with inversion of configuration at C-6 capes.gov.br.
Research findings on key enzymes in this compound biosynthesis:
| Enzyme | Source Organism | Key Reaction Catalyzed | Cofactor(s) |
| CDP-D-glucose oxidoreductase | Yersinia pseudotuberculosis | CDP-D-glucose to CDP-4-keto-6-deoxy-D-glucose | NAD+ |
| CDP-6-deoxy-L-threo-D-glycero-4-hexulose 3-dehydratase (E1) | Yersinia pseudotuberculosis | C-3 deoxygenation (with E3) of CDP-6-deoxy-4-keto-hexulose | PMP, [2Fe-2S] |
| CDP-6-deoxy-delta 3,4-glucoseen reductase (E3) | Yersinia pseudotuberculosis | C-3 deoxygenation (with E1) | [2Fe-2S] |
| GDP-4-keto-6-deoxy-D-mannose-3-dehydrase (ColD) | Yersinia pseudotuberculosis | C-3 deoxygenation of GDP-4-keto-6-deoxy-D-mannose | PMP |
| GDP-L-colitose synthase (ColC) | Yersinia pseudotuberculosis | C-5 epimerization and C-4 keto reduction | Not specified |
Computational Modeling of Enzyme-Substrate Interactions and Reaction Pathways
Computational approaches are increasingly applied to understand the complex mechanisms and interactions within biosynthetic pathways. While specific detailed studies focusing solely on computational modeling of this compound enzyme-substrate interactions or reaction pathways were not extensively highlighted in the search results, the broader field of computational modeling in biology, including in silico modeling of metabolic pathways, provides a framework for such investigations scirp.org. Molecular dynamics (MD) simulations, for instance, can be used to model the conformational dynamics of deoxy sugars and their interactions with enzymes, offering insights into binding and catalysis . Applying these techniques to the unique enzymes involved in this compound biosynthesis, such as the PMP-dependent dehydratases and iron-sulfur reductases, could provide a deeper understanding of their catalytic mechanisms and substrate specificities.
Applications in Synthetic Biology for Tailored Glycoconjugate Production
The enzymatic machinery responsible for this compound biosynthesis holds significant potential for synthetic biology applications aimed at producing tailored glycoconjugates annualreviews.org. Understanding the mechanisms and substrate specificities of these enzymes, particularly glycosyltransferases that attach the deoxysugars to various aglycones, is crucial for pathway engineering annualreviews.orgtandfonline.com. By manipulating biosynthetic gene clusters and utilizing enzymes with relaxed substrate specificity, researchers can potentially generate novel glycoconjugates with altered or enhanced biological activities annualreviews.orgnih.govtandfonline.com. This combinatorial biosynthesis approach allows for the creation of unnatural deoxysugar moieties and their incorporation into diverse molecular scaffolds, including antibiotics and other natural products annualreviews.orgtandfonline.com.
Design and Synthesis of this compound-Containing Probes for Glycobiological Studies
3,6-Dideoxyhexoses are important antigenic determinants, particularly in bacterial lipopolysaccharides nih.govresearchgate.net. The design and synthesis of this compound-containing probes are valuable tools for studying glycan-protein interactions, immune responses, and developing diagnostics or vaccines researchgate.netresearchgate.netualberta.ca. Synthetic routes have been developed to produce disaccharides containing 3,6-dideoxyhexoses like abequose, paratose, and tyvelose, often linked to aglycones suitable for immobilization on surfaces for biosensor studies researchgate.netresearchgate.net. These probes allow for detailed analysis of carbohydrate-antibody interactions, providing insights into the molecular basis of antigenicity researchgate.netualberta.ca. The ability to synthesize these complex sugar structures with specific linkages and modifications is essential for creating well-defined probes for glycobiological investigations.
An example of synthesized probes for biosensor studies includes disaccharides corresponding to Salmonella O-antigenic determinants:
| This compound Component | Linkage to D-Mannopyranose | Application |
| Abequose | α-(1→3) | Biosensor studies of carbohydrate-antibody interactions researchgate.net |
| Paratose | α-(1→3) | Biosensor studies of carbohydrate-antibody interactions researchgate.net |
| Tyvelose | α-(1→3) | Biosensor studies of carbohydrate-antibody interactions researchgate.net |
These synthetic disaccharides, functionalized with terminal amino groups, can be coupled to surfaces for techniques like Surface Plasmon Resonance (SPR) analysis to quantify binding affinities researchgate.net.
Q & A
Basic Research Questions
Q. What is the structural role of 3,6-dideoxyhexose in bacterial lipopolysaccharides (LPS)?
- Methodological Answer : this compound is a terminal sugar in the O-antigen polysaccharide side chain of LPS, serving as a critical antigenic determinant. Its presence correlates with O-antigen chain length variations, as shown by chemical assays measuring this compound-to-phosphate ratios across LPS fractions (e.g., fractions 1–3 in Salmonella typhimurium). Longer O-antigen chains (e.g., 72 repeating units in fraction 1) exhibit higher this compound content, while shorter chains (e.g., 1.5 units in fraction 3) show increased 3-keto-deoxy-D-manno-octulosonic acid (KDO) levels .
Q. What are the key enzymatic steps in this compound biosynthesis?
- Methodological Answer : Biosynthesis involves a conserved pathway:
- Step 1 : CDP-D-glucose 4,6-dehydratase (Eod) converts CDP-D-glucose to CDP-4-keto-6-deoxy-D-glucose.
- Step 2 : CDP-4-keto-6-deoxy-D-glucose undergoes C-3 deoxygenation via CDP-6-deoxy-L-threo-D-glycero-4-hexulose-3-dehydrase (E1).
- Step 3 : Species-specific reductases/epimerases (e.g., abequose synthase, tyvelose epimerase) generate final products (e.g., abequose, tyvelose). Enzyme specificity is determined by E2 components, as shown in cross-strain assays .
Q. How do 3,6-dideoxyhexoses contribute to antigenic specificity in Gram-negative bacteria?
- Methodological Answer : Terminal 3,6-dideoxyhexoses (e.g., abequose in Salmonella group B, tyvelose in group D) define serotype-specific epitopes. Structural analysis using NMR and chemical degradation reveals their role in immune evasion. For example, Salmonella typhi O-antigens with tyvelose resist antibody recognition due to stereochemical masking .
Advanced Research Questions
Q. How can researchers resolve contradictions in O-antigen chain length measurements across different LPS fractions?
- Methodological Answer : Discrepancies arise from heterogeneous LPS populations. Combine:
- Chemical assays : Quantify this compound, KDO, and phosphate ratios to estimate repeating units (e.g., 72 units in fraction 1 vs. 1.5 in fraction 3) .
- Size-exclusion chromatography : Correlate molecular weights (e.g., 70,121 Da for fraction 1 vs. 6,614 Da for fraction 3) with chain lengths .
- Genetic validation : Compare with rfb cluster mutants lacking O-antigen extensions .
Q. What experimental strategies are used to characterize this compound biosynthetic gene clusters across bacterial species?
- Methodological Answer :
- Comparative genomics : Align G+C content and synteny of rfb clusters (e.g., Salmonella vs. Yersinia pseudotuberculosis) to identify conserved genes (e.g., rfbG, rfbJ) and species-specific adaptations (e.g., asc cluster for ascarylose) .
- Functional cloning : Express candidate genes (e.g., E1, E3) in heterologous hosts and assay for intermediate production via LC-MS or thiobarbituric acid reactivity .
- Enzyme kinetics : Measure substrate specificity of epimerases (e.g., tyvelose epimerase) using NAD+-coupled assays .
Q. What methodological challenges arise when determining this compound stereochemistry in complex LPS mixtures?
- Methodological Answer :
- NMR limitations : Signal overlap in crowded regions (e.g., anomeric protons) requires advanced techniques like 2D-HSQC and CASPER software for de novo assignment .
- Isomer discrimination : Use enantiomer-specific enzymes (e.g., CDP-paratose-2-epimerase) or chiral derivatization followed by GC-MS .
- Sample purity : Isolate LPS fractions via ultracentrifugation and phenol-water extraction to minimize lipid A interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
